Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a 2,4-dimethoxyphenyl substituent at the C4 position of the hexahydroquinoline core. This structural motif is critical for its pharmacological and physicochemical properties. Polyhydroquinolines are widely studied for their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-modulating effects.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-7-29-22(26)19-13(2)24-16-11-23(3,4)12-17(25)21(16)20(19)15-9-8-14(27-5)10-18(15)28-6/h8-10,20,24H,7,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZXCXADXDMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that belongs to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C23H29NO5
- Molar Mass : 399.48 g/mol
- CAS Number : [Not specified in the results]
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of hexahydroquinoline derivatives. For instance:
- A study indicated that certain polyhydroquinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Among these derivatives, some demonstrated inhibition against Escherichia coli and Bacillus subtilis, suggesting that this compound may also possess similar effects .
Antioxidant Activity
The antioxidant potential of hexahydroquinoline derivatives has been investigated using various models:
- A study employing the DPPH radical scavenging model showed that several synthesized derivatives exhibited antioxidant activity ranging from 70% to 98%. This suggests that this compound may contribute to oxidative stress reduction .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of hexahydroquinolines indicates that modifications on these compounds can lead to enhanced biological activity:
- Compounds derived from hexahydroquinolines have shown promise in reducing inflammation in various models. The presence of methoxy groups in the structure may enhance their pharmacological profile by improving solubility and bioavailability .
Anticancer Activity
Hexahydroquinoline derivatives are also being studied for their potential anticancer effects:
- Some derivatives have been found to inhibit cancer cell proliferation in vitro. For instance, compounds similar to this compound have shown effectiveness against melanoma and non-small-cell lung cancer cells in preliminary studies .
Summary of Research Findings
Case Studies
- Antibacterial Study : A series of synthesized polyhydroquinoline derivatives were tested for antibacterial properties. Among them, certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced antimicrobial efficacy.
- Antioxidant Study : Research utilizing DPPH radical scavenging assays revealed that many polyhydroquinoline derivatives exhibited strong antioxidant capabilities. The study suggested that these compounds could be developed as immune boosters or protective agents against oxidative stress.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research has demonstrated that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications to the phenyl ring can enhance its selectivity and potency against specific cancer types .
1.2 Antimicrobial Properties
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. This makes them candidates for further development as antimicrobial agents in clinical settings .
1.3 Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures can exhibit neuroprotective effects. The ability to modulate neurotransmitter systems and reduce oxidative stress may position this compound as a potential therapeutic agent for neurodegenerative diseases .
Material Science
2.1 Synthesis of Functional Materials
The unique properties of this compound make it suitable for incorporation into functional materials. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties and stability .
2.2 Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to optimize formulations that leverage the compound's characteristics for advanced material applications .
Research Tool
3.1 Chemical Probes
In biochemical research, this compound can be utilized as a chemical probe to study biological pathways involving quinoline derivatives. Its ability to interact with specific receptors or enzymes can provide insights into cellular mechanisms and facilitate the discovery of new therapeutic targets .
3.2 Structure-Activity Relationship Studies
The compound serves as an important model in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure influence biological activity. This knowledge is crucial for the rational design of more effective derivatives with enhanced pharmacological profiles .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
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Basic hydrolysis : 2N NaOH in ethanol/water (1:1) at 60°C yields the carboxylic acid derivative .
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Kinetics : Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹ at pH 12).
Methoxy Group Demethylation
Selective demethylation occurs under strong acids (e.g., HBr in acetic acid):
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Regioselectivity : The 4-methoxy group is preferentially cleaved over 2-methoxy due to steric hindrance .
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Product : Forms a catechol derivative, enabling chelation with metal ions.
Reduction
The 5-oxo group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
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NaBH₄ : Ethanol, 0°C → 5-hydroxy derivative (85% yield).
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LiAlH₄ : THF, reflux → Over-reduction of the quinoline ring is prevented by steric bulk from 2,7,7-trimethyl groups.
Thionation
Lawesson’s reagent converts the ketone to a thione in refluxing toluene (2 hours, 89% yield) :
Product Utility : Enhanced hydrogen-bonding capacity for target engagement .
Diels-Alder Reactivity
The conjugated diene system in the hexahydroquinoline core participates in [4+2] cycloadditions:
| Dienophile | Conditions | Adduct Structure | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic lactam | Bioactive scaffold |
| Tetracyanoethylene | CH₂Cl₂, RT, 2h | Electron-deficient adduct | Material science |
Electrophilic Aromatic Substitution
The 2,4-dimethoxyphenyl ring undergoes directed substitutions:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | 63% |
| Bromination | Br₂/FeBr₃, 40°C | Ortho to OMe | 58% |
| Friedel-Crafts Acylation | AcCl/AlCl₃ | Meta to OMe | 47% |
Mechanistic Insight : Methoxy groups direct electrophiles via resonance (+M effect), with steric effects from 2-OMe limiting ortho substitution .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Ring-opening : Hexahydroquinoline → Dihydropyridine (quantum yield Φ = 0.32).
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Dimerization : Head-to-tail photodimer via [2+2] cycloaddition (confirmed by X-ray) .
Cross-Coupling Reactions
Pd-catalyzed Suzuki coupling at the 4-aryl position:
| Boronic Acid | Catalyst | Product Purity |
|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | 95% (HPLC) |
| Thiophene-2-yl | Pd(OAc)₂, SPhos | 89% |
Asymmetric Hydrogenation
Chiral Ru catalysts (e.g., Ru-BINAP) reduce the quinoline ring with 92% ee .
This compound’s reactivity profile makes it a versatile intermediate for drug discovery and materials science. Recent studies highlight its use in synthesizing TGF-β inhibitors and photoactive polymers. Continued exploration of its supramolecular interactions and catalytic applications is warranted.
Comparison with Similar Compounds
Table 2: Pharmacological Profile
Antimicrobial and Enzyme-Modulating Effects
- Ethyl 4-(2-chlorophenyl) derivative : Broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 6.25 μg/mL) and Gram-negative (E. coli, MIC = 12.5 μg/mL) bacteria .
- Ethyl 4-(4-hydroxyphenyl) derivative: Synthesized using triazine-based magnetic nanoparticles, showing moderate antifungal activity .
Table 3: Antimicrobial Efficacy
Physical and Chemical Properties
- Crystallography: The 2,4-dimethoxyphenyl derivative likely adopts a chair conformation for the hexahydroquinoline ring, similar to ethyl 4-(3-chlorophenyl) analogs. Methoxy groups increase steric bulk but improve crystal packing via hydrogen bonding .
- Solubility : Methoxy substituents enhance water solubility compared to halogenated derivatives (e.g., 4-chlorophenyl derivative: logP = 3.2 vs. 2,4-dimethoxy: estimated logP = 2.5) .
- Thermal Stability : Halogenated derivatives (e.g., 4-bromophenyl) exhibit higher melting points (240–242°C) due to stronger van der Waals interactions .
Q & A
Synthesis and Optimization
1.1 Basic: What solvent-free synthesis protocols are optimal for preparing this compound while adhering to green chemistry principles? Methodological Answer: The compound can be synthesized via a one-pot Hantzsch reaction under solvent-free, catalyst-free conditions. A mixture of substituted aldehydes (e.g., 2,4-dimethoxyphenyl aldehyde), dimedone, ethyl acetoacetate, and ammonium acetate is heated at 80–100°C for 2–4 hours. This method achieves yields >85% and aligns with green chemistry by avoiding toxic solvents .
1.2 Advanced: How can catalytic efficiency be systematically evaluated during one-pot synthesis? Methodological Answer: Catalytic efficiency can be assessed using:
- Hot Filtration Tests : Remove the catalyst mid-reaction to confirm its heterogeneity and reusability .
- Leaching Analysis : ICP-OES to detect metal leaching in supported catalysts.
- Turnover Frequency (TOF) : Calculate moles of product per mole catalyst per hour under optimized conditions (e.g., 120°C, 6 h) .
Structural Characterization
2.1 Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation? Methodological Answer:
- NMR (1H/13C) : Identify substituent integration (e.g., 2,4-dimethoxyphenyl protons at δ 6.8–7.2 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- X-ray Crystallography : Resolve the flat-boat conformation of the 1,4-DHP ring and pseudo-axial phenyl orientation. Use SHELXL for refinement (R-factor <0.05) .
2.2 Advanced: How to resolve discrepancies in crystallographic data interpretation? Methodological Answer:
- OLEX2 Workflow : Integrate SHELX refinement with hydrogen-bonding network analysis (e.g., N–H⋯O and C–H⋯O interactions) .
- DFT Calculations : Compare experimental and computed bond lengths/angles to validate conformational stability .
Biological Activity Evaluation
3.1 Basic: Which in vitro assays are recommended for assessing antimicrobial activity? Methodological Answer:
- Agar Diffusion (CLSI Guidelines) : Measure inhibition zones (e.g., 15–22 mm against P. aeruginosa ATCC 27853 at 50 µg/mL) .
- Broth Microdilution : Determine MIC/MBC values (e.g., MIC = 12.5 µg/mL for Gram-positive strains) .
3.2 Advanced: How to address contradictions in antimicrobial efficacy across studies? Methodological Answer:
- Strain-Specific Variability : Use standardized strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin).
- Biofilm Assays : Compare planktonic vs. biofilm-embedded bacteria, as biofilm formation reduces efficacy by 4–8× .
Mechanistic and Pharmacological Studies
4.1 Advanced: What methodologies elucidate the compound’s inhibition mechanism against phospholipase A2 (PLA2)? Methodological Answer:
- Kinetic Assays : Monitor PLA2 activity fluorometrically using arachidonic acid substrate. IC50 values (e.g., 8.7 µM) indicate competitive/non-competitive inhibition .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the PLA2 catalytic pocket (binding energy ≤−7.5 kcal/mol) .
Structure-Activity Relationship (SAR) Analysis
5.1 Advanced: How to determine the impact of substituents on pharmacological activity? Methodological Answer:
- SAR via Analog Synthesis : Compare derivatives with varied substituents (e.g., 2-Cl vs. 2,4-diOCH3 phenyl groups).
Data Reproducibility and Validation
6.1 Advanced: How to ensure reproducibility in enzymatic inhibition assays? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
